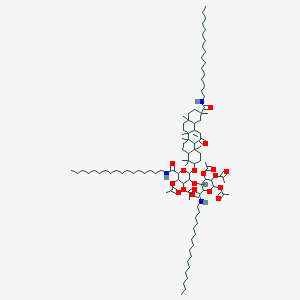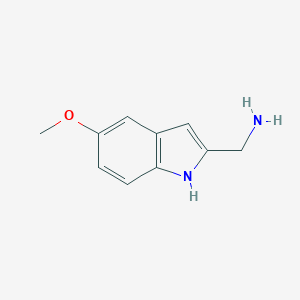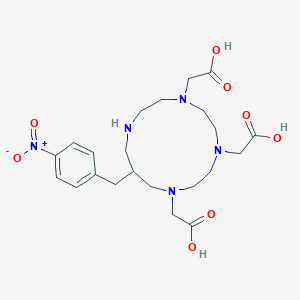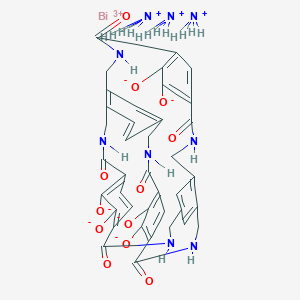
BRN 4242351
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “BRN 4242351” is a highly complex organic molecule. This compound features multiple functional groups, including acetyl, carbamoyl, and oxan-yl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective acetylation, and carbamoylation. Each step requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. Purification methods such as chromatography and crystallization would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl groups would yield carboxylic acids, while reduction of the carbamoyl groups would produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Potential use in studying cell membrane interactions due to its amphiphilic nature.
Medicine: Possible applications in drug delivery systems, given its multiple functional groups that can be modified for targeted delivery.
Industry: Use in the development of advanced materials with specific properties, such as hydrophobic coatings or surfactants.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if used in drug delivery, it might interact with cell membrane receptors or transport proteins to facilitate the entry of therapeutic agents into cells. The pathways involved would be determined by the nature of these interactions and the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- [2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate]
- [2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-oxan-3-yl] acetate]
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the resulting properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it valuable for specific applications.
Propiedades
Número CAS |
126145-75-3 |
|---|---|
Fórmula molecular |
C103H177N3O18 |
Peso molecular |
1745.5 g/mol |
Nombre IUPAC |
[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C103H177N3O18/c1-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-69-104-93(113)88-84(116-74(4)107)86(117-75(5)108)91(122-85-87(118-76(6)109)90(119-77(7)110)95(120-78(8)111)123-89(85)94(114)105-70-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-2)96(124-88)121-83-62-63-101(13)82(98(83,9)10)61-64-103(15)92(101)81(112)72-79-80-73-100(12,66-65-99(80,11)67-68-102(79,103)14)97(115)106-71-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-3/h72,80,82-92,95-96H,16-71,73H2,1-15H3,(H,104,113)(H,105,114)(H,106,115) |
Clave InChI |
MMFLYZVOXNMUER-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCNC(=O)C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCCCCCCCCCCCCCCCC)C)C)C)C)C(=O)NCCCCCCCCCCCCCCCCC)OC(=O)C)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCNC(=O)C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCCCCCCCCCCCCCCCC)C)C)C)C)C(=O)NCCCCCCCCCCCCCCCCC)OC(=O)C)OC(=O)C |
Sinónimos |
[3,4-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(he ptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7 ,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(hept adecylcarbamoyl)oxan-2-yl] acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one](/img/structure/B137237.png)


![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)





![sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B137269.png)
